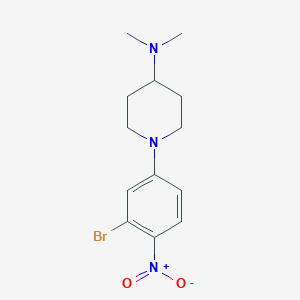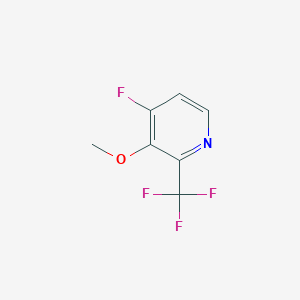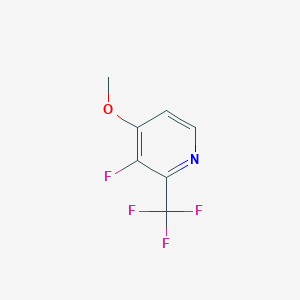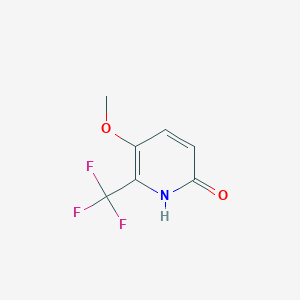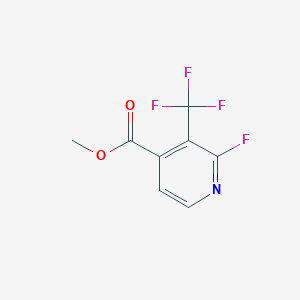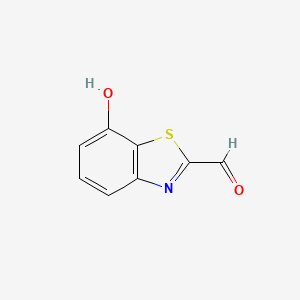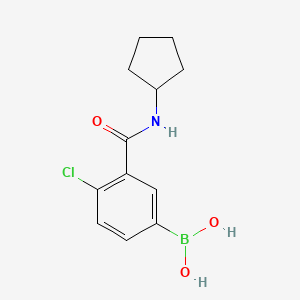
(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BClNO3 . It is used in various scientific experiments. It can be used as a reactant in palladium-catalyzed direct arylation .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the boronic acid . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is characterized by a boron atom that is bonded to two hydroxyl groups and a phenyl ring . The phenyl ring is further substituted with a chlorine atom and a cyclopentylcarbamoyl group .Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds and involves the use of a transition metal catalyst .Physical And Chemical Properties Analysis
“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 267.52 g/mol . The compound is stable under normal conditions and should be stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling in Organic Synthesis
Boronic acids, including compounds like (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid , are pivotal in Suzuki-Miyaura coupling reactions. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which is fundamental in creating complex organic molecules for pharmaceuticals and agrochemicals .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in sensing applications. They can be used to detect sugars, which is valuable in diabetes research for glucose sensing .
Biomedical Applications
Phenylboronic acids can be modified chemically to enhance their application in biomedical fields. For example, they can be used for drug delivery systems by augmenting their interaction with biological molecules .
Mecanismo De Acción
Target of Action
The primary target of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which is a fundamental process in organic chemistry .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also environmentally benign, making it suitable for use in green chemistry .
Safety and Hazards
“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe handling procedures .
Direcciones Futuras
The use of boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, in organic synthesis is a topic of ongoing research. Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields .
Propiedades
IUPAC Name |
[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYTZMWCBVQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





